molecular formula C6H7ClN2O2 B13726756 3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride

3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride

Cat. No.: B13726756
M. Wt: 174.58 g/mol
InChI Key: VTRGWAXUVQJRRI-UHFFFAOYSA-N
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Description

3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with a suitable acid chloride under controlled conditions. For example, the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine yields cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carbonyl diimidazoles, piperidine, and various nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like toluene or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted oxadiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxadiazole isomers .

Mechanism of Action

The mechanism of action of 3-Isopropyl-1,2,4-oxadiazole-5-carbonyl Chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of biological processes. For example, it has been shown to inhibit the activity of 5-hydroxytryptamine receptors, which are involved in various physiological functions .

Comparison with Similar Compounds

Properties

IUPAC Name

3-propan-2-yl-1,2,4-oxadiazole-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-3(2)5-8-6(4(7)10)11-9-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRGWAXUVQJRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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